molecular formula C19H16F2N2O4 B15112121 N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B15112121
M. Wt: 374.3 g/mol
InChI Key: YKLNBEFFGRUSHC-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a difluorophenyl group, an isoxazole ring, and a methoxyphenoxy group, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction using fluorinating agents such as Selectfluor.

    Attachment of Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using methoxyphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide
  • N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide

Uniqueness

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives. Its difluorophenyl group and methoxyphenoxy moiety may enhance its potency and selectivity as a bioactive compound.

Properties

Molecular Formula

C19H16F2N2O4

Molecular Weight

374.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C19H16F2N2O4/c1-11(26-17-6-4-3-5-16(17)25-2)19(24)22-18-10-15(23-27-18)12-7-8-13(20)14(21)9-12/h3-11H,1-2H3,(H,22,24)

InChI Key

YKLNBEFFGRUSHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC(=C(C=C2)F)F)OC3=CC=CC=C3OC

Origin of Product

United States

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